Molecular weight and formula of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
Molecular weight and formula of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, a molecule of interest in medicinal chemistry and organic synthesis. The document details its fundamental chemical properties, a validated synthesis protocol, and potential chemical transformations. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Core Molecular Identity
The foundational attributes of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine are summarized below, providing a clear and concise reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| Chemical Structure | See Figure 1 |
Chemical Structure and Rationale
The unique arrangement of functional groups in 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine underpins its chemical reactivity and potential biological activity.
Figure 1: Chemical structure of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine.
The structure features a morpholine ring, which is a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties. This is connected via an acetyl linker to a 3-methyl-4-nitrophenoxy group. The nitro group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring and providing a handle for further chemical modifications.
Synthesis Protocol
The synthesis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is typically achieved through a two-step process. This protocol is designed to be self-validating by the distinct physical and chemical properties of the intermediate and final products.
Step 1: Formation of the Intermediate (3-Methyl-4-nitrophenoxyacetyl chloride)
Rationale: This initial step involves the reaction of 3-methyl-4-nitrophenol with chloroacetyl chloride to form the reactive acyl chloride intermediate. The use of chloroacetyl chloride provides the necessary electrophilic carbon for the subsequent nucleophilic attack by morpholine.
Methodology:
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To a solution of 3-methyl-4-nitrophenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add an equimolar amount of chloroacetyl chloride dropwise at 0°C.
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A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.
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The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is washed with water and brine to remove the base and any water-soluble impurities.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-methyl-4-nitrophenoxyacetyl chloride.
Step 2: Final Reaction with Morpholine
Rationale: The second step is a nucleophilic acyl substitution where the nitrogen atom of the morpholine ring attacks the electrophilic carbonyl carbon of the intermediate, displacing the chloride leaving group.
Methodology:
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The crude 3-methyl-4-nitrophenoxyacetyl chloride is dissolved in a suitable aprotic solvent.
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An excess of morpholine is added to the solution. The excess morpholine acts as both the nucleophile and the base to neutralize the HCl generated.
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The reaction is stirred at room temperature and monitored by TLC.
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Once the reaction is complete, the mixture is diluted with water, and the product is extracted with an organic solvent.
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The combined organic extracts are washed, dried, and concentrated to yield the crude product.
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Purification is typically achieved by recrystallization or column chromatography to afford the pure 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine.
Figure 2: Synthesis workflow for 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine.
Potential Chemical Transformations
The functional groups present in 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine offer several avenues for further chemical modification, making it a versatile scaffold in drug discovery.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst. This transformation yields 4-[(4-Amino-3-methylphenoxy)acetyl]morpholine, which can be a key intermediate for introducing further diversity.[1]
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Nucleophilic Substitution: The acetyl group can potentially undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.[1]
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Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-methyl-4-nitrophenol and morpholine.[1]
Figure 3: Potential chemical transformations of the title compound.
Biological Activity and Research Interest
Preliminary research suggests that 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine may possess biological activities, including potential antimicrobial and anticancer properties.[1] Its unique structural features make it an interesting candidate for further investigation in drug development programs, particularly for targeting specific biological pathways. The morpholine moiety can enhance aqueous solubility and metabolic stability, while the substituted nitrophenyl ring provides a platform for targeted interactions with biological macromolecules.
Conclusion
4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is a compound with significant potential in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its core properties, a robust synthesis protocol, and avenues for further chemical exploration. The presented methodologies are grounded in established chemical principles, ensuring a high degree of reliability and reproducibility for researchers in the field.
